molecular formula C10H7Cl2FO2 B13536387 1-(2,4-Dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid

1-(2,4-Dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B13536387
M. Wt: 249.06 g/mol
InChI Key: FOIXLDMUGATBPV-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by its cyclopropane ring attached to a carboxylic acid group and a substituted phenyl ring The phenyl ring is substituted with two chlorine atoms and one fluorine atom, making it a halogenated aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the carboxylic acid group. One common method is the reaction of 2,4-dichloro-5-fluorobenzyl chloride with diazomethane to form the cyclopropane ring. This intermediate is then oxidized to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Advanced catalytic systems and optimized reaction conditions are employed to achieve efficient synthesis. The use of microreactor technology can enhance reaction rates and selectivity, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute halogens.

Major Products Formed

The major products formed from these reactions include various substituted cyclopropane derivatives, alcohols, and other functionalized aromatic compounds.

Scientific Research Applications

1-(2,4-Dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The halogenated phenyl ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid: Similar structure but lacks chlorine atoms.

    1-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid: Similar structure but lacks fluorine atom.

    1-(2,4-Dichloro-5-fluorophenyl)ethanol: Similar structure but with an alcohol group instead of a carboxylic acid.

Uniqueness

1-(2,4-Dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the cyclopropane ring and carboxylic acid group makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H7Cl2FO2

Molecular Weight

249.06 g/mol

IUPAC Name

1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H7Cl2FO2/c11-6-4-7(12)8(13)3-5(6)10(1-2-10)9(14)15/h3-4H,1-2H2,(H,14,15)

InChI Key

FOIXLDMUGATBPV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=C(C=C2Cl)Cl)F)C(=O)O

Origin of Product

United States

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